molecular formula C42H50N4O4 B14410660 Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester CAS No. 80981-94-8

Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester

Cat. No.: B14410660
CAS No.: 80981-94-8
M. Wt: 674.9 g/mol
InChI Key: CGVRBBCFDQVSEW-ONAMSPKSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester involves several steps, starting from the extraction of the alkaloid from natural sources. The compound can be synthesized through a series of chemical reactions involving the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification and chemical modification to obtain the desired ester form. The process may include steps such as solvent extraction, chromatography, and crystallization to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester involves its interaction with various molecular targets and pathways. The compound exhibits acetylcholinesterase (AChE) inhibitory activity, which affects neurotransmission. It also has inhibitory effects on VEGF2 kinase, reducing angiogenesis. Additionally, it acts as an antagonist to TRPM8 and TRPV1 receptors and an agonist of TRPA1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibogamine-18-carboxylic acid, 12-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester is unique due to its specific molecular structure and the combination of functional groups that contribute to its distinct pharmacological properties. Its ability to serve as a precursor for the synthesis of ibogaine and other alkaloids further highlights its importance in scientific research and industrial applications .

Properties

CAS No.

80981-94-8

Molecular Formula

C42H50N4O4

Molecular Weight

674.9 g/mol

IUPAC Name

methyl 17-ethyl-7-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate

InChI

InChI=1S/C42H50N4O4/c1-6-24-16-23-20-42(41(48)50-5)38-28(14-15-46(21-23)39(24)42)31-17-26(12-13-34(31)44-38)30-18-29-25(7-2)22-45(3)35(36(29)40(47)49-4)19-32-27-10-8-9-11-33(27)43-37(30)32/h7-13,17,23-24,29-30,35-36,39,43-44H,6,14-16,18-22H2,1-5H3/b25-7-

InChI Key

CGVRBBCFDQVSEW-ONAMSPKSSA-N

Isomeric SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)C6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)C(=O)OC

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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